molecular formula C12H19NO3S B014690 NDSB-256 CAS No. 81239-45-4

NDSB-256

Cat. No.: B014690
CAS No.: 81239-45-4
M. Wt: 257.35 g/mol
InChI Key: MEJASPJNLSQOAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate, also known as NDSB-256 , is primarily targeted towards proteins such as chicken egg white lysozyme and E. coli β-galactosidase . These proteins play crucial roles in biological processes, with lysozyme involved in the immune response and β-galactosidase in lactose metabolism.

Mode of Action

As a non-detergent sulfobetaine, this compound acts as a mild solubilizing and stabilizing agent . It interacts with its protein targets, helping to maintain their native conformation and preventing aggregation . This interaction results in the restoration of enzymatic activity in denatured proteins .

Pharmacokinetics

As a zwitterionic compound, it is expected to have good water solubility , which could potentially influence its bioavailability.

Result of Action

The primary result of this compound’s action is the restoration of enzymatic activity in denatured proteins . At a concentration of 1M, this compound can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. As a zwitterionic compound, this compound retains its zwitterionic character over a broad pH range . This means that its efficacy and stability are likely to be maintained across different physiological conditions.

Biochemical Analysis

Biochemical Properties

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as chicken egg white lysozyme and E. coli β-galactosidase . The nature of these interactions involves the restoration of enzymatic activity of these denatured proteins .

Cellular Effects

The effects of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate on cells and cellular processes are primarily related to its ability to reduce aggregation and significantly improve protein renaturation . This implies that it may influence cell function by aiding in the proper folding and functioning of proteins.

Molecular Mechanism

At the molecular level, 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate exerts its effects through its interactions with biomolecules. It acts as a stabilizing agent, helping to restore the enzymatic activity of denatured proteins . This suggests that it may have a role in enzyme activation and changes in gene expression related to protein synthesis and function.

Temporal Effects in Laboratory Settings

In laboratory settings, 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate shows temporal changes in its effects. At a concentration of 1M, it can restore 30% of the enzymatic activity of denatured egg white lysozyme, and at 800mM, it can restore 16% of the enzymatic activity of denatured β-galactosidase . This indicates that the compound’s effectiveness may vary over time and concentration.

Preparation Methods

The synthesis of 3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate typically involves the reaction of benzyl chloride with dimethylamine to form benzyl(dimethyl)amine. This intermediate is then reacted with 1,3-propane sultone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate undergoes various chemical reactions, including:

Scientific Research Applications

3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate is widely used in scientific research due to its unique properties:

Properties

IUPAC Name

3-[benzyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-13(2,9-6-10-17(14,15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJASPJNLSQOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCS(=O)(=O)[O-])CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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